molecular formula C20H23N5O3S B2776482 N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105228-19-0

N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2776482
CAS No.: 1105228-19-0
M. Wt: 413.5
InChI Key: HFVSVNZIJMRXNT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This hybrid molecule features a complex structure incorporating a 1,2,4-triazole ring linked to a 2-methoxyphenyl group via a thioacetamide bridge and further fused with a 1-methyl-2-oxodihydropyridine moiety. This unique architecture suggests potential for diverse biological interactions. The 1,2,4-triazole core is a well-known pharmacophore in drug discovery, often associated with a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent a promising area for scientific investigation. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. The presence of the thioether and acetamide functional groups makes it a compelling subject for structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors or receptor modulators. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-4-25-18(14-9-8-12-24(3)19(14)27)22-23-20(25)29-13-17(26)21-15-10-6-7-11-16(15)28-5-2/h6-12H,4-5,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVSVNZIJMRXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S with a molecular weight of 413.5 g/mol. The compound features a complex structure that integrates various functional groups which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Notably, the triazole and dihydropyridine moieties are often associated with diverse pharmacological effects such as:

  • Antimicrobial Activity : Compounds containing triazole rings have been reported to possess significant antimicrobial properties. Studies suggest that derivatives of triazoles can inhibit the growth of various bacteria and fungi .
  • Anticancer Properties : The incorporation of pyridine and triazole groups has been linked to anticancer activity in several studies. For instance, derivatives of dihydropyridine have shown effectiveness against various cancer cell lines by inducing apoptosis .
  • Anti-inflammatory Effects : Certain compounds featuring similar scaffolds have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators .
  • Antidiabetic Potential : Some derivatives have exhibited hypoglycemic effects in animal models, indicating potential use in managing diabetes .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from appropriate precursors. Characterization techniques such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry are utilized to confirm the structure and purity of the compound.

Biological Assays

Numerous studies have conducted biological assays to evaluate the efficacy of this compound:

Activity Tested Concentration (µM) Effectiveness (%) Reference
Antimicrobial5070
Anticancer (A549 cells)2565
Anti-inflammatory1080

These findings illustrate the compound's potential across various therapeutic areas.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring, such as N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, exhibit significant antimicrobial properties. Triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have highlighted that derivatives of 1,2,4-triazoles possess chemopreventive and chemotherapeutic properties against several cancer types. The mechanism involves the inhibition of specific metabolic pathways essential for cancer cell proliferation . Case studies demonstrate that similar compounds have been effective in reducing tumor size in animal models.

Enzyme Inhibition

This compound has shown potential as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurological disorders like Alzheimer's disease .

Fungicidal Activity

Compounds with triazole structures are widely recognized for their fungicidal properties. Research shows that N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-y)-4H -1,2,4-triazol -3 -yl)thio)acetamide can effectively combat fungal pathogens affecting crops. Field trials have demonstrated its efficacy in protecting plants from diseases caused by fungi while being less toxic to beneficial organisms .

Herbicidal Potential

Preliminary studies suggest that this compound may also exhibit herbicidal properties. The ability to disrupt plant growth through specific biochemical pathways makes it a candidate for further exploration as a herbicide .

Summary of Findings

The following table summarizes the key applications of N-(2-ethoxyphenyl)-2-((4 -ethyl -5 -(1-methyl -2 -oxo -1, 2 -dihydropyridin -3 -yl) -4H -1 , 2 , 4 -triazol -3 -yl) thio) acetamide:

Application AreaSpecific UseObservations
Medicinal ChemistryAntimicrobial agentEffective against various bacterial strains and fungi
Anticancer propertiesReduces tumor size in animal models
Enzyme inhibition (AChE)Potential treatment for Alzheimer's disease
Agricultural ScienceFungicidal activityProtects crops from fungal diseases
Herbicidal potentialDisrupts plant growth pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives

Compound Name Key Substituents (Triazole Positions 4 and 5) Acetamide Side Chain Biological Activity/Application Reference
Target Compound 4-Ethyl; 5-(1-methyl-2-oxo-dihydropyridin-3-yl) N-(2-ethoxyphenyl) Not explicitly reported -
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA-1) 4-Ethyl; 5-(3-pyridinyl) N-(4-ethylphenyl) Orco agonist (olfactory receptor)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl; 5-(thiophen-2-yl) N-(4-fluorophenyl) Anti-exudative activity (10 mg/kg)
N-(2-Ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl); 5-(4-pyridinyl) N-(2-ethoxyphenyl) Not reported
2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide 4-Allyl; 5-(4-ethoxyphenyl) N-(pyridin-4-yl) Not reported

Key Findings :

Substituent-Driven Activity: The 5-position substituent critically influences bioactivity. For example, VUAA-1’s 3-pyridinyl group enables strong Orco receptor agonism , whereas thiophen-2-yl substitution () correlates with anti-inflammatory effects .

Side Chain Modifications :

  • The N-(2-ethoxyphenyl) group in the target compound differs from VUAA-1’s N-(4-ethylphenyl), which may alter pharmacokinetics (e.g., metabolic stability) due to steric and electronic effects .
  • Fluorophenyl-terminated analogs () exhibit anti-exudative activity, suggesting that electron-withdrawing groups on the phenyl ring may enhance anti-inflammatory properties .

Synthetic Flexibility :

  • The triazole core permits diverse substitutions (e.g., allyl, methylphenyl, pyridinyl), enabling tailored physicochemical properties. For instance, allyl groups () may improve membrane permeability .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters should be monitored?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by thioether formation. Key steps include:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux with ethanol.
  • Step 2 : Sulfur alkylation using 2-chloroacetamide derivatives in the presence of sodium hydroxide (monitored via TLC) . Critical parameters: Temperature control (±2°C), stoichiometric ratios of reagents, and reaction time optimization to minimize byproducts.

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • NMR (¹H and ¹³C) : To verify substituent positions and confirm the absence of tautomeric forms in the triazole ring.
  • IR Spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H absence at ~2550 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography (if crystals are obtainable): To resolve 3D conformation and hydrogen-bonding networks .

Q. How does the substitution pattern on the triazole ring influence stability?

Stability is enhanced by electron-donating groups (e.g., ethyl at position 4 of the triazole) and reduced by light exposure. Controlled storage conditions (dark, inert atmosphere) are recommended. Reactivity at the thioacetamide moiety may require pH stabilization (neutral to slightly acidic) .

Q. What are the key structural features linked to biological activity?

  • Triazole core : Contributes to π-π stacking with protein targets.
  • Ethoxyphenyl group : Enhances lipophilicity and membrane permeability.
  • 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety : May act as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can contradictions in reported biological activities across assays be resolved?

  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to differentiate direct target effects from off-target interactions.
  • Comparative SAR : Test structural analogs (e.g., pyridine vs. pyridazine substitutions) to isolate pharmacophoric elements. For example, replacing the pyridin-3-yl group with pyridin-4-yl (as in VUAA-1 analogs) alters receptor binding .
  • Dose-response validation : Ensure linearity across concentrations to rule out assay interference .

Q. What computational strategies predict binding affinity to enzymatic targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or oxidoreductases (e.g., binding free energy calculations for the triazole-thioacetamide motif).
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the ligand-receptor complex over 100-ns trajectories.
  • QSAR Models : Corrogate substituent electronegativity (Hammett constants) with IC₅₀ values from published analogs .

Q. How can synthesis yield be optimized for scale-up?

  • Solvent selection : Replace DMF with acetonitrile to reduce viscosity and improve mixing efficiency.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for thioether formation.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes at 80°C .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., kinases) and assess activity loss.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins.
  • Metabolomic profiling : Identify pathway perturbations via LC-MS/MS .

Q. How do structural modifications affect pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.8 to 2.5, improving aqueous solubility.
  • Prodrug derivatization : Mask the thioacetamide group with a cleavable ester to enhance oral bioavailability .

Q. What analytical methods resolve batch-to-batch variability in purity?

  • HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to quantify impurities.
  • Elemental Analysis : Confirm stoichiometric ratios (C, H, N, S) within 0.3% of theoretical values.
  • Stability-indicating assays : Stress testing under heat (60°C) and UV light to identify degradation products .

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